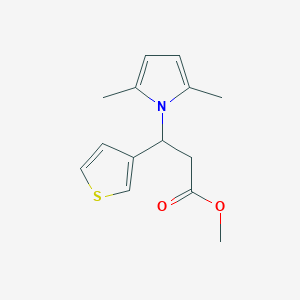

methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate

CAS No.: 866040-52-0

Cat. No.: VC4514077

Molecular Formula: C14H17NO2S

Molecular Weight: 263.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866040-52-0 |

|---|---|

| Molecular Formula | C14H17NO2S |

| Molecular Weight | 263.36 |

| IUPAC Name | methyl 3-(2,5-dimethylpyrrol-1-yl)-3-thiophen-3-ylpropanoate |

| Standard InChI | InChI=1S/C14H17NO2S/c1-10-4-5-11(2)15(10)13(8-14(16)17-3)12-6-7-18-9-12/h4-7,9,13H,8H2,1-3H3 |

| Standard InChI Key | LJMGHQJXCCTVRU-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(N1C(CC(=O)OC)C2=CSC=C2)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a propanoate ester backbone substituted at the β-position with two heterocyclic rings: a 2,5-dimethylpyrrole and a thiophene. The pyrrole ring contributes electron-rich aromaticity, while the thiophene introduces sulfur-based reactivity. This combination creates a sterically crowded environment, which may influence both synthetic accessibility and intermolecular interactions .

Table 1: Key Identifiers

Spectroscopic Characteristics

While explicit spectroscopic data (e.g., NMR, IR) for this compound are absent in available literature, analogous pyrrole-thiophene hybrids exhibit distinct spectral signatures. For example, the methyl group protons on the pyrrole ring typically resonate near δ 2.1–2.3 ppm in ¹H NMR, while thiophene protons appear as multiplet signals between δ 6.8–7.5 ppm . The ester carbonyl group would likely show a strong absorption band near 1720 cm⁻¹ in IR spectroscopy .

Synthesis and Manufacturing

Synthetic Pathways

-

Pyrrole Subunit Preparation: 2,5-Dimethylpyrrole could be synthesized via Paal-Knorr condensation using hexane-2,5-dione and ammonia .

-

Thiophene Functionalization: Thiophene-3-yl groups are often introduced via cross-coupling reactions, such as Suzuki-Miyaura couplings, using halogenated thiophene precursors .

-

Propanoate Backbone Assembly: A Michael addition or aldol condensation might connect the heterocycles to the ester backbone, followed by esterification with methanol .

Table 2: Comparative Analysis of Related Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| Methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoate | C₁₀H₁₅NO₂ | Pyrrole substitution pattern |

| Methyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarboxylate | C₁₂H₁₃NO₂S | Ester position on thiophene |

Challenges in Synthesis

Steric hindrance from the 2,5-dimethylpyrrole group may complicate coupling reactions, necessitating catalysts like palladium or nickel complexes . Purification difficulties are anticipated due to the compound’s non-polar nature, requiring techniques such as recrystallization from dichloromethane/pentane mixtures .

Physicochemical Properties

Solubility and Partitioning

Predicted logP values (≈1.7–2.1) indicate moderate lipophilicity, suitable for transmembrane permeability in drug candidates . Solubility in organic solvents like ethyl acetate and dichloromethane is expected, while aqueous solubility is likely limited .

Recent Research and Future Directions

Innovations in Heterocycle Functionalization

Recent advances in site-selective thiolation (e.g., DOI:10.1021/jacs.0c01630) highlight methods for modifying halogenated heteroarenes, which could inspire novel derivatization strategies for this compound .

Unexplored Biological Targets

The compound’s resemblance to histidine derivatives (e.g., methyl Nα-Boc-Nτ-methyl-L-histidinate) suggests possible interactions with metalloenzymes or neurotransmitter receptors, warranting enzymatic assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume